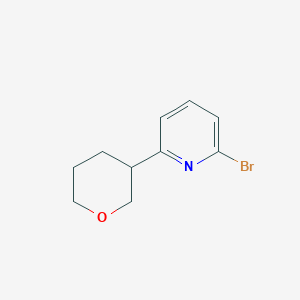

2-Bromo-6-(oxan-3-yl)pyridine

Description

Foundational Role of Pyridine (B92270) Derivatives as Core Molecular Scaffolds

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental components in the landscape of organic chemistry. numberanalytics.comnih.gov Their importance stems from their unique electronic properties and their prevalence in a vast array of biologically active compounds, including pharmaceuticals, vitamins, and alkaloids. nih.govfiveable.me The nitrogen atom in the pyridine ring imparts a dipole moment and influences its reactivity, making it a versatile scaffold for chemical modifications. numberanalytics.commdpi.com Pyridine derivatives are integral to numerous industries, finding applications as pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com The ability to functionalize the pyridine ring through various reactions allows for the fine-tuning of a molecule's steric and electronic properties, a crucial aspect of rational drug design and materials science. mdpi.com

Strategic Utility of Brominated Pyridines as Precursors for Diverse Organic Transformations

Among the various functionalized pyridines, brominated pyridines stand out as exceptionally useful intermediates in organic synthesis. The bromine atom, being a good leaving group, facilitates a wide range of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. organic-chemistry.orgresearchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. researchgate.net The reactivity of the C-Br bond allows for the selective introduction of various substituents onto the pyridine ring, providing access to a diverse library of compounds. acs.org This strategic utility has made brominated pyridines, including 2-bromopyridines, indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netgoogle.com

Contextualization of 2-Bromo-6-Substituted Pyridine Frameworks

Chemical Profile of 2-Bromo-6-(oxan-3-yl)pyridine

The compound this compound, with the CAS number 1417700-11-9, possesses a molecular formula of C9H10BrNO. Its structure features a pyridine ring substituted with a bromine atom at the 2-position and an oxolan-3-yl (a derivative of tetrahydrofuran) group at the 6-position.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1417700-11-9 |

| Molecular Formula | C9H10BrNO |

| Molecular Weight | 228.09 g/mol |

| InChI Key | CVZVBHZEUCVHTN-UHFFFAOYSA-N |

Table 1: Chemical and Physical Properties of this compound. Data sourced from commercial supplier catalogs. sigmaaldrich.com

Synthesis and Reactivity

The synthesis of 2-bromo-6-substituted pyridines can be achieved through various methods, often starting from 2,6-dibromopyridine (B144722). One common approach involves a selective nucleophilic substitution or a metal-catalyzed cross-coupling reaction at one of the bromine positions. For instance, copper-catalyzed amination reactions of 2,6-dibromopyridine can selectively yield 2-bromo-6-aminopyridines. georgiasouthern.edu Similarly, lithiation of 2,6-dibromopyridine followed by reaction with an electrophile can lead to the formation of 2-bromo-6-substituted pyridines. prepchem.com

The bromine atom in this compound is expected to be reactive towards various organic transformations. It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. organic-chemistry.orgresearchgate.netbeilstein-journals.org Furthermore, the bromine can be displaced by nucleophiles in substitution reactions. The nitrogen atom in the pyridine ring can also be quaternized. mdpi.com The oxane moiety provides an additional site for potential chemical modification.

Research Findings and Applications

While specific research articles detailing the synthesis and applications of this compound are not abundant in the public domain, its structural features suggest its utility as a building block in medicinal chemistry and materials science. The 2-substituted pyridine motif is present in numerous pharmaceutical agents. grafiati.com The tetrahydrofuran (B95107) ring is also a common feature in biologically active molecules. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic properties.

The ability to undergo various cross-coupling reactions makes it a versatile synthon for creating complex molecular architectures. For example, it could be used to synthesize bipyridine derivatives, which are important ligands in coordination chemistry and catalysis. organic-chemistry.org The combination of the pyridine and oxane rings may also impart interesting photophysical properties, making it a candidate for investigation in the field of organic electronics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

2-bromo-6-(oxan-3-yl)pyridine |

InChI |

InChI=1S/C10H12BrNO/c11-10-5-1-4-9(12-10)8-3-2-6-13-7-8/h1,4-5,8H,2-3,6-7H2 |

InChI Key |

HLSFJWOUUYQAFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2=NC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Oxan 3 Yl Pyridine and Analogous Oxanyl Pyridines

Direct and Indirect Approaches to the 2-Bromo-6-Pyridine Nucleus

The initial challenge in synthesizing the target compound lies in establishing the 2-bromo-6-substituted pyridine (B92270) framework. This can be achieved through either direct bromination of a pre-functionalized pyridine or by leveraging di-halogenated precursors for sequential functionalization.

Regioselective Bromination of Substituted Pyridines

Direct bromination of a pyridine ring that already contains a substituent offers a potential route. The success of this approach hinges on the directing influence of the existing group to favor bromination at the C-2 position. However, due to the electron-deficient nature of the pyridine ring, such reactions can be sluggish and may lead to a mixture of isomers, necessitating careful optimization of reaction conditions to achieve the desired regioselectivity. thieme-connect.comresearchgate.net For instance, the bromination of activated pyridines, such as aminopyridines, with reagents like N-bromosuccinimide (NBS) can provide high yields of monobrominated products. thieme-connect.comresearchgate.net The choice of solvent can also significantly impact the regioselectivity of the bromination. thieme-connect.com

Derivatization from Di-halogenated Pyridine Precursors, such as 2,6-dibromopyridine (B144722)

A more controlled and widely utilized strategy involves the use of 2,6-dihalopyridines, with 2,6-dibromopyridine being a common starting material. georgiasouthern.edugoogle.com This symmetrical precursor allows for selective mono-functionalization at either the C2 or C6 position, leaving the second halogen for subsequent transformations. This stepwise approach provides excellent control over the final structure. For example, a nucleophilic substitution reaction with an amine on 2,6-dibromopyridine can yield a 2-bromo-6-amino-substituted pyridine. georgiasouthern.edu Copper-catalyzed coupling reactions have also been developed to selectively introduce substituents onto the 2,6-dibromopyridine core. google.com

Stereoselective and Regioselective Installation of the Oxan-3-yl Moiety

Once the 2-bromo-6-substituted pyridine nucleus is secured, the next critical step is the introduction of the oxan-3-yl group. Metal-catalyzed cross-coupling reactions are the premier methods for forging the necessary carbon-carbon bond between the pyridine ring and the saturated oxane ring.

Metal-Catalyzed Cross-Coupling Reactions for Pyridine C-C Bond Formation

The creation of a C(sp²)-C(sp³) bond between the pyridine C-6 position and the oxan-3-yl moiety is a key transformation. Palladium-catalyzed reactions are particularly effective for this purpose.

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds and has been widely applied in the synthesis of biaryl compounds and other complex molecules. tcichemicals.com This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comyoutube.com In the context of synthesizing 2-Bromo-6-(oxan-3-yl)pyridine, this would involve the reaction of a 2-bromo-6-halopyridine with an oxan-3-ylboronic acid derivative. The reactivity of the halide in the Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. tcichemicals.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. beilstein-journals.orgmdpi-res.com

Table 1: Illustrative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | (Oxan-3-yl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |

This table presents hypothetical but representative conditions based on known Suzuki-Miyaura couplings.

The Negishi cross-coupling offers a powerful alternative for the formation of C(sp²)-C(sp³) bonds. wuxiapptec.com This reaction pairs an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org A key advantage of the Negishi coupling is its high functional group tolerance. orgsyn.org For the synthesis of the target compound, an oxan-3-ylzinc reagent would be coupled with 2,6-dibromopyridine. The organozinc reagent can be prepared from the corresponding oxanyl halide. Cobalt-catalyzed versions of the Negishi coupling have also been developed for C(sp³)-C(sp³) bond formation. researchgate.net

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling for C(sp²)-C(sp³) Bond Formation

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (boronic acids, esters) | Organozinc |

| Reagent Stability | Generally stable and often commercially available | Often prepared in situ, can be sensitive to air and moisture |

| Functional Group Tolerance | Good to excellent | Excellent |

| Byproducts | Boron-based salts | Zinc-based salts |

| Catalyst | Typically Palladium | Palladium or Nickel |

This table provides a general comparison; the optimal method depends on the specific substrates and desired outcome.

Other Transition Metal-Mediated C-C Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and they are widely employed in the synthesis of functionalized pyridines. While direct synthesis of this compound might proceed via other routes, analogous structures are readily assembled using these methods. Palladium-catalyzed reactions, in particular, are effective for coupling heterocyclic halides with various partners.

For instance, the Heck coupling of bromo-chloro-iodopyridines with protected deoxyribose glycal has been used to prepare substituted pyridine C-deoxyribonucleosides. rsc.org In these cases, the reaction often proceeds with high chemoselectivity at the most reactive halogen site (iodine), leaving the bromine and chlorine atoms available for subsequent modifications. rsc.org Similarly, palladium-catalyzed coupling of 3-iodopyridine with long-chain terminal dienes and amines has been developed as a route to naturally occurring pyridine alkaloids. nih.gov This process involves a sequence of oxidative addition, carbopalladation, palladium migration, and nucleophilic displacement to build complex molecular architectures. nih.gov

These methodologies highlight the potential for creating analogues of this compound. A plausible, though not explicitly documented, approach could involve a Suzuki or Stille coupling between a dihalopyridine (e.g., 2,6-dibromopyridine) and an appropriate organoboron or organotin reagent derived from oxane. The challenge in such reactions is often achieving mono-substitution with high selectivity. Pyridine-2-sulfinates have also emerged as effective coupling partners in palladium-catalyzed reactions with aryl halides, offering an alternative to often unstable pyridine-2-boronic acids. tcichemicals.com

Table 1: Examples of Transition Metal-Mediated Reactions for Pyridine Functionalization

| Reaction Type | Catalyst | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Heck Coupling | Palladium | Bromo-chloro-iodopyridines and glycals | Chemoselective coupling at the iodine position. rsc.org | rsc.org |

| Coupling/Migration | Palladium | 3-Iodopyridine, dienes, and amines | Forms complex alkaloids via a migration process. nih.gov | nih.gov |

| Suzuki-Miyaura Alternative | Palladium | Pyridine sulfinates and aryl halides | Utilizes stable sulfinates as nucleophilic partners. |

Nucleophilic Displacement and Addition Pathways

Nucleophilic aromatic substitution (SNAr) provides a direct route to functionalized pyridines, especially when the ring is activated by electron-withdrawing groups or when strong nucleophiles are used. For a precursor like 2,6-dibromopyridine, selective mono-substitution is a key challenge that can be addressed by carefully controlling reaction conditions.

A copper-catalyzed method has been developed for the selective preparation of 2-bromo-6-substituted pyridines from 2,6-dibromopyridine and various amine compounds. google.com This reaction is controlled to remain at the mono-substitution stage, retaining the second bromo group for further functionalization. The process typically involves a copper catalyst, a ligand, and a base in an organic solvent. google.com This strategy could theoretically be adapted by using a nucleophile derived from 3-aminooxane or 3-hydroxyoxane.

The regioselectivity of nucleophilic substitution on di- and trihalopyridines is a critical consideration. Generally, substitution on halopyridines occurs preferentially at the 4-position. researchgate.net However, strategic placement of blocking groups, such as a trialkylsilyl group at the 3- or 5-position, can redirect the nucleophilic attack to the 2- or 6-position. researchgate.net This principle allows for the synthesis of non-symmetrical, highly substituted pyridines. In the absence of such directing groups, achieving selective substitution at the 6-position of 2-bromo-pyridine would depend on the specific nucleophile and reaction conditions.

Advanced Synthetic Protocols and Reaction Optimizations

Modern synthetic chemistry emphasizes efficiency, sustainability, and the ability to rapidly generate molecular diversity. Advanced protocols such as multicomponent reactions, metal-free synthesis, and high-energy reaction conditions contribute to these goals.

Evaluation of Metal-Free and Sustainable Synthetic Routes

Growing environmental concerns have spurred the development of metal-free and sustainable synthetic methods. These approaches aim to reduce reliance on toxic and expensive heavy metals and minimize waste.

For pyridine synthesis, several metal-free protocols have been established. One method involves the cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate under an air atmosphere to produce asymmetrical 2,6-diarylpyridines. organic-chemistry.org Another strategy uses a combination of iodine and triethylamine to trigger an oxime-based synthesis of 2-aryl-substituted pyridines with good functional group tolerance. organic-chemistry.org Furthermore, a metal-free approach for the regioselective phosphonation of pyridines has been developed, which uses a Lewis acid (BF₃·OEt₂) to activate the pyridine ring for nucleophilic attack. nih.gov

A direct metal-free C-C cross-coupling has been reported for the synthesis of 2-(2-pyridyl)-2H-azirines from 2-bromo-2H-azirines and 2-(trialkylstannyl)pyridines. acs.org This reaction proceeds through a unique mechanism involving an SN2′ substitution, a 1,4-stannyl shift, and a researchgate.netrsc.org-sigmatropic shift, avoiding the need for a transition metal catalyst. acs.org Such innovative, metal-free strategies are crucial for developing more environmentally benign routes to complex heterocyclic compounds.

High-Temperature and Pressure Tube Reaction Conditions

Certain reactions require high temperatures and pressures to overcome activation barriers, particularly when dealing with less reactive substrates or volatile reagents. These conditions are often achieved using sealed pressure tubes.

The synthesis of 2-Bromo-6-alkylaminopyridines from 2,6-dibromopyridine has been successfully carried out using high-pressure and high-temperature conditions in a pressure tube. georgiasouthern.edu This method forces the nucleophilic aromatic substitution reaction to proceed, yielding the desired mono-aminated product. georgiasouthern.edu Similarly, many industrial-scale preparations of simple pyridines and picolines rely on high-temperature, gas-phase cyclocondensation reactions of aldehydes, ketones, and ammonia. youtube.com For example, nicotinic acid can be produced through the high-temperature oxidation and decarboxylation of a pyridine precursor with nitric acid. youtube.com These high-energy methods, while effective, require specialized equipment but can be essential for reactions that are sluggish under standard laboratory conditions.

Table 2: Comparison of Advanced Synthetic Protocols for Pyridines

| Protocol | Key Characteristics | Typical Conditions | Advantages |

|---|---|---|---|

| Multicomponent Reactions | ≥3 reactants, one-pot synthesis. bohrium.comnih.gov | Catalyst (e.g., ZnO NPs, organocatalysts), often mild. nih.govrsc.org | High efficiency, atom economy, reduced waste. bohrium.comresearchgate.net |

| Metal-Free Routes | Avoids transition metal catalysts. | Organocatalysts (e.g., iodine), Lewis acids, or catalyst-free. organic-chemistry.orgnih.gov | Reduced cost, lower toxicity, sustainability. |

| High-Temp/Pressure | Reactions in sealed pressure tubes. georgiasouthern.edu | Elevated temperatures (>100°C) and pressures. georgiasouthern.edu | Overcomes high activation barriers, enables difficult substitutions. georgiasouthern.edu |

Methodological Aspects of Product Isolation and Structural Elucidation

Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to confirm the identity and purity of the product.

Isolation and Purification: The primary method for isolating the target compound from the reaction mixture is typically extraction followed by column chromatography. google.com The choice of solvent for extraction and the eluent system for chromatography depends on the polarity of the product. For pyridine derivatives, a common technique is flash column chromatography on silica gel. chemicalbook.com After purification, the solvent is removed under reduced pressure to yield the final product, which may be a solid or an oil. If the compound is a solid, recrystallization from a suitable solvent system can be employed for further purification.

Structural Elucidation: A combination of spectroscopic techniques is used to unambiguously determine the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural analysis. georgiasouthern.edu ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the three protons on the pyridine ring and the protons of the oxanyl group. ¹³C NMR reveals the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by identifying the molecular ion peak (M+). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In this case, characteristic C-Br, C-N, and C-O stretching vibrations would be expected.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net This technique can also reveal intermolecular interactions, such as hydrogen bonding. researchgate.net

By employing these standard methodologies, chemists can ensure the successful synthesis, isolation, and characterization of this compound and its related derivatives.

Chromatographic Purification Techniques, including Column Chromatography and Radial Chromatography

Chromatographic methods are paramount for the isolation and purification of 2-bromo-6-substituted pyridines from crude reaction mixtures. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography is the most frequently employed method for the purification of this class of compounds. google.com In this technique, a solution of the crude product is loaded onto a column packed with a solid adsorbent, typically silica gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation. For pyridine derivatives, a common mobile phase system is a gradient of ethyl acetate in hexane. scripps.edu The fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product. A patent describing the synthesis of 2-bromo-6-substituent pyridines specifies the use of column chromatography to obtain the analytically pure target compound after the reaction is quenched and extracted. google.com

Radial Chromatography , also known as centrifugal chromatography, is a variation of column chromatography that uses a circular, flat plate of adsorbent. The mobile phase is introduced at the center of the plate, and centrifugal force drives it towards the circumference. This technique can offer faster separations and use less solvent compared to traditional column chromatography, making it a viable alternative for the purification of oxanyl-pyridines.

Table 1: Common Parameters for Column Chromatography of Pyridine Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| Stationary Phase | Solid adsorbent that retains components of the mixture. | Silica gel (230–400 mesh) is most common for moderately polar compounds like bromopyridines. rsc.org |

| Mobile Phase (Eluent) | Solvent system that carries the mixture through the stationary phase. | Mixtures of n-hexane and ethyl acetate are frequently used, with the polarity adjusted to achieve optimal separation. scripps.edursc.org |

| Elution Mode | Method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (solvent composition is varied over time) elution can be used. |

| Fraction Analysis | Method to identify which collected fractions contain the desired compound. | Thin-Layer Chromatography (TLC) is typically used to analyze the collected fractions. |

Spectroscopic Characterization Techniques, such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy

Once purified, the structure and identity of this compound must be unequivocally confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would confirm the substitution pattern on the pyridine ring. For a 2,6-disubstituted pyridine, the spectrum typically shows a characteristic triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions. The chemical shifts and coupling constants of the protons on the oxanyl ring would confirm its structure and point of attachment.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, confirming the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, attached to oxygen or bromine).

While specific data for this compound is not publicly available, data from analogous compounds illustrate the expected spectral features.

Table 2: Representative ¹H and ¹³C NMR Data for Analogous 2-Bromo-6-Substituted Pyridines

| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Reference |

|---|---|---|---|

| 2-Bromo-6-ethylaminopyridine | 7.25 (t, 1H), 6.71 (d, 1H), 6.27 (d, 1H), 4.61 (s, 1H), 3.23 (q, 2H), 1.22 (t, 3H) | 158.94, 139.67, 127.14, 115.60, 104.17, 37.05, 14.67 | georgiasouthern.edu |

| 2-Bromo-6-(4-methoxyphenyl)pyridine | 7.95 (d, 2H), 7.61 (dd, 1H), 7.55 (m, 1H), 7.34 (dd, 1H), 6.98 (d, 2H), 3.87 (s, 3H) | Not Reported | acs.org |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₀H₁₂BrNO), HRMS would also show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), providing definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching (aromatic and aliphatic)

C=N and C=C stretching vibrations of the pyridine ring

C-O-C stretching (ether linkage) of the oxane ring

C-Br stretching

The IR spectrum of the parent 2-bromopyridine (B144113) shows characteristic peaks for the pyridine ring at approximately 1575, 1555, 1455, and 1415 cm⁻¹, which would also be expected in the spectrum of the target compound. nist.gov

In-process Monitoring via Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively for monitoring the progress of a chemical reaction. nih.gov In the synthesis of 2-bromo-6-substituted pyridines, TLC is used to track the consumption of starting materials (e.g., 2,6-dibromopyridine) and the formation of the desired product. google.comgeorgiasouthern.edu

Reactivity and Advanced Organic Transformations of 2 Bromo 6 Oxan 3 Yl Pyridine Scaffolds

Transition Metal-Catalyzed Functionalization Reactions

The bromine atom at the C2 position of the pyridine (B92270) ring is highly susceptible to oxidative addition by transition metals, making it an ideal site for cross-coupling reactions. This reactivity enables the introduction of a wide range of substituents, significantly expanding the molecular diversity accessible from this scaffold.

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-heteroatom bonds. For the 2-bromo-6-(oxan-3-yl)pyridine scaffold, these reactions provide efficient pathways to introduce nitrogen and other heteroatom-containing functional groups.

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction is highly effective for 2-bromopyridines, including the this compound substrate. nih.gov The catalytic cycle typically involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated pyridine product and regenerate the Pd(0) catalyst. libretexts.org

The success of the reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands are commonly employed. researchgate.net Strong, non-nucleophilic bases such as sodium tert-butoxide are essential for the deprotonation step. researchgate.net This methodology provides a direct route to a variety of secondary and tertiary aminopyridines, which are otherwise challenging to synthesize. nih.gov

| Amine Nucleophile | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Primary & Secondary Aliphatic Amines | Pd(OAc)₂ or Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 80-110 | researchgate.netorganic-chemistry.org |

| Anilines | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | organic-chemistry.org |

| Volatile Amines (e.g., Dimethylamine) | Pd(OAc)₂ | dppp | NaOtBu | Toluene (sealed tube) | 80 | nih.govresearchgate.net |

| Ammonia Equivalents (e.g., LiN(TMS)₂) | Pd₂(dba)₃ | Josiphos-type ligand | LiHMDS | Dioxane | 100 | wikipedia.orgorganic-chemistry.org |

Ullmann-type reactions, which are traditionally copper-catalyzed, offer a complementary approach to palladium-based methods for forming carbon-heteroatom bonds. organic-chemistry.org These reactions are particularly useful for coupling aryl halides with amines, phenols, and other nucleophiles to form C-N and C-O bonds, respectively. nih.gov Modern Ullmann couplings can often be performed under milder conditions than the classical high-temperature procedures, thanks to the development of effective ligands such as amino acids (e.g., L-proline) and diamines. nih.govapple.com

For the this compound substrate, a typical Ullmann condensation would involve reacting it with an amine or alcohol in the presence of a copper(I) salt (e.g., CuI), a ligand, and a base like potassium carbonate in a polar aprotic solvent. nih.gov The reaction mechanism is thought to involve an oxidative addition/reductive elimination sequence proceeding through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org

| Nucleophile | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| N-Heterocycles | CuI | Acylhydrazone | Cs₂CO₃ | DMF | 110-120 | nih.gov |

| Phenols | CuI | TMEDA | K₂CO₃ | Toluene | 110 | nih.gov |

| Primary Amines | CuI | L-Proline | K₂CO₃ | DMSO | 90 | apple.com |

| Aliphatic Alcohols | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100-130 | organic-chemistry.org |

Ruthenium catalysts can mediate complex domino reactions, enabling the formation of multiple chemical bonds in a single synthetic operation. A notable example is the synthesis of heteroarylated 2-pyridones from 2-bromopyridines. nih.gov This transformation, utilizing a simple Ru(II)–KOPiv–Na₂CO₃ catalytic system, proceeds through a sophisticated pathway involving several distinct bond-forming events. nih.gov

The proposed mechanism for this domino reaction begins with a nucleophilic aromatic substitution of the bromide on the this compound scaffold by a carbonate anion, leading to oxygen incorporation. This is followed by a sequence that includes a Buchwald-Hartwig-type C-N coupling and a C-H bond activation step, ultimately assembling a complex polycyclic structure. nih.gov Such domino processes are highly valuable for their atom economy and their ability to rapidly build molecular complexity from simple starting materials.

Beyond the classic Ullmann reaction, copper catalysis has seen significant advancements for C-N bond formation. These methods are often cost-effective and utilize environmentally benign copper catalysts. researchgate.net A variety of copper sources, including copper nanoparticles and copper-containing metal-organic frameworks (MOFs), have been shown to be effective in the amination of 2-halopyridines. researchgate.net

A key application relevant to the this compound scaffold is the selective mono-amination of 2,6-dihalopyridines. By carefully controlling reaction conditions, it is possible to substitute just one bromine atom, leaving the other available for subsequent functionalization. google.com This selective reactivity is crucial for the synthesis of unsymmetrical 2,6-disubstituted pyridines. The reaction typically employs a copper catalyst, a ligand, and a base, and can be performed with a wide range of amine compounds. researchgate.netgoogle.com

Palladium-Catalyzed Cross-Couplings Beyond C-C Linkages

C-H Bond Activation and Direct Functionalization of Pyridine and Oxane Rings

Direct C-H bond activation is a powerful strategy that avoids the need for pre-functionalized substrates, offering a more direct and atom-economical route to new molecules. The this compound scaffold possesses C-H bonds on both the aromatic pyridine ring and the saturated oxane ring, both of which are potential sites for functionalization.

The nitrogen atom in the pyridine ring can act as an internal directing group, facilitating the activation of C-H bonds at the ortho positions (C3 and C5). beilstein-journals.org Transition metal catalysts, such as palladium, ruthenium, or iridium, can coordinate to the nitrogen, bringing the metal center into close proximity to the C-H bonds and enabling their cleavage and subsequent functionalization. rsc.orgacs.org This approach has been used for various transformations including arylation, alkylation, and halogenation of the pyridine core. beilstein-journals.orgrsc.org

While the C-H activation of pyridine rings is well-established, the direct functionalization of the C(sp³)-H bonds on the oxane ring is more challenging. However, advances in transition-metal catalysis have enabled the activation of unactivated C(sp³)-H bonds. The presence of the ring oxygen in the oxane moiety could potentially direct or influence the regioselectivity of such reactions. This remains an area of active research, offering potential future pathways to novel analogs of this compound with functional groups installed directly on the saturated ring.

| Transformation | Catalyst System | Coupling Partner | Position Functionalized | Reference |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / Cu(OAc)₂ | Potassium Aryltrifluoroborates | ortho-C-H | rsc.org |

| Alkylation | Chiral Ni-Al bimetallic catalyst | Alkenes | C2-H (on unsubstituted pyridines) | beilstein-journals.org |

| Propenylation | [Ru(p-cymene)Cl₂]₂ | Allyl Acetate | C6-H | nih.gov |

| Hydroxylation | PdCl₂ / H₂O₂ | - | ortho-C-H | rsc.org |

| Halogenation | PdBr₂ | HBr (Electrochemical) | ortho-C-H | rsc.org |

Versatility of the Bromine Atom as a Convertible Functional Group

The bromine atom at the C-2 position of the pyridine ring is a highly versatile functional group, primarily serving as an excellent handle for palladium-catalyzed cross-coupling reactions. This reactivity allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the transformation of the bromo-scaffold into a diverse array of more complex molecules. While specific studies on this compound are not extensively detailed in the available literature, the reactivity of the 2-bromopyridine (B144113) core is well-established and serves as a reliable predictor for the title compound's chemical behavior.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction couples the 2-bromopyridine with an organoboron species (such as a boronic acid or ester) to form a C-C bond. wikipedia.orgnih.gov It is widely used to synthesize biaryl and heteroaryl-aryl structures. The reaction is tolerant of a wide range of functional groups and can be performed under relatively mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond by coupling the 2-bromopyridine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of aryl amines, replacing harsher classical methods. wikipedia.org Practical protocols have been developed specifically for the amination of 2-bromopyridines. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the 2-bromopyridine and a terminal alkyne, providing access to arylalkyne structures. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper complexes and is conducted under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the 2-bromopyridine with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for the vinylation of aryl halides. wikipedia.org

The following table summarizes representative cross-coupling reactions demonstrated on analogous 2-bromopyridine substrates, illustrating the expected versatility of the bromine atom in this compound.

| Reaction Type | 2-Bromopyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | General 2-Bromopyridine | Arylboronic Acid | Pd(0) catalyst, Base | 2-Arylpyridine | wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

| Sonogashira Coupling | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | 2-Amino-3-alkynylpyridine | scirp.org |

| Heck Reaction | General Aryl Bromide | Alkene (e.g., Styrene) | Palladium Catalyst, Base | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

Exploration of this compound as a Convertible Isocyanide Analogue in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to generate complex products, offering high efficiency and molecular diversity. organic-chemistry.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly prominent. nih.govresearchgate.net However, the utility of many simple isocyanides is hampered by their high volatility, unpleasant odor, and toxicity.

To address these limitations, the concept of "convertible isocyanides" has emerged. These are stable, easy-to-handle reagents that participate in MCRs and contain a functional group that facilitates subsequent, efficient transformation of the product. Research into the 2-bromo-pyridine scaffold has led to the development of 2-bromo-6-isocyanopyridine (B2597283) as a highly effective and universal convertible isocyanide. organic-chemistry.orgnih.gov This reagent, a close structural analogue of the title compound's reactive core, showcases the advanced applications of the 2-bromo-6-substituted pyridine motif.

The 2-bromo-6-isocyanopyridine reagent demonstrates exceptional stability and synthetic efficiency in the Ugi four-component reaction (Ugi-4CR). organic-chemistry.orgacs.org It combines sufficient nucleophilicity to participate in the reaction with the excellent leaving group capacity of the resultant 2-bromo-6-pyridylamide moiety in the Ugi product. organic-chemistry.orgnih.gov This "convertibility" allows the amide to be efficiently cleaved under acidic or basic conditions and replaced by other functional groups like esters, carboxylic acids, or thioesters. organic-chemistry.org

The advantages of using 2-bromo-6-isocyanopyridine include:

High Stability: It is a stable, easy-to-handle solid, unlike many volatile and odorous isocyanides. organic-chemistry.org

Versatility: It is compatible with a diverse range of aldehydes, amines, and carboxylic acids in the Ugi reaction. organic-chemistry.org

Efficient Conversion: The resulting 2-bromopyridylamide group in the Ugi product can be readily transformed into various other functionalities, dramatically increasing the synthetic utility of the MCR. organic-chemistry.orgrsc.org

The following table presents findings from the use of 2-bromo-6-isocyanopyridine in the Ugi-4CR, demonstrating its broad applicability.

| Aldehyde | Amine | Carboxylic Acid | Ugi Product Yield (%) | Reference |

|---|---|---|---|---|

| Isobutyraldehyde | Benzylamine | Acetic acid | 94% | organic-chemistry.org |

| Benzaldehyde | Benzylamine | Acetic acid | 79% | organic-chemistry.org |

| Benzaldehyde | Aniline | Benzoic acid | 81% | organic-chemistry.org |

| Pivalaldehyde | Piperidine | Formic acid | 80% | organic-chemistry.org |

| Cyclohexanecarbaldehyde | (R)-α-Methylbenzylamine | Acetic acid | 93% | organic-chemistry.org |

This exploration highlights the sophisticated role that the 2-bromo-6-substituted pyridine scaffold can play, not just as a substrate for simple coupling, but as a key component in advanced, efficiency-driven synthetic methodologies like multicomponent reactions. organic-chemistry.org

Strategic Applications of 2 Bromo 6 Oxan 3 Yl Pyridine in Chemical Synthesis and Materials Science

Utility as a Precursor for Chemical Library Generation and Diversification

The versatility of 6-substituted 2-bromopyridine (B144113) compounds in organic synthesis is well-established, serving as key intermediates for pharmaceuticals, organocatalysts, and advanced materials. researchgate.net The reactivity of the carbon-bromine bond is central to its utility, enabling a variety of transformations that facilitate the rapid generation of diverse molecular scaffolds.

The 2-bromo-6-substituted pyridine (B92270) framework is an effective precursor for creating libraries of more complex heterocyclic structures. The bromine atom acts as a versatile handle for numerous transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 2-position, leading to significant molecular diversification. For instance, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are commonly employed to form new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netrsc.org Similarly, copper-catalyzed methods provide an efficient route for C-N bond formation, particularly in reactions with various amines. rsc.orggoogle.com

The ability to selectively functionalize the C-Br bond while retaining the oxane group allows for the creation of a small library of 2,6-disubstituted pyridine compounds. nih.govrsc.org This selective reactivity is crucial for building molecular complexity in a controlled manner.

| Reaction Type | Catalyst/Reagents | Bond Formed | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium Catalyst, Boronic Acids/Esters | C-C (Aryl, Vinyl) | researchgate.net |

| Sonogashira Coupling | Palladium/Copper Catalysts, Terminal Alkynes | C-C (Alkynyl) | researchgate.net |

| Buchwald-Hartwig Amination | Palladium Catalyst, Amines | C-N | rsc.org |

| Ullmann-type Reaction | Copper Catalyst, Amines/Phenols | C-N, C-O | researchgate.net |

| Negishi Coupling | Palladium Catalyst, Organozinc Reagents | C-C | mdpi.com |

Beyond simple substitution, 2-Bromo-6-(oxan-3-yl)pyridine can serve as a foundational element for constructing polyaromatic and fused heterocyclic systems. The reactive C-Br bond can participate in annulation reactions, where subsequent intramolecular cyclization events lead to the formation of new rings fused to the initial pyridine core. For example, functionalized pyridine derivatives are used as building blocks in the synthesis of complex nitrogen-containing systems like pyrazolo[3,4-c]pyridines and other multi-heterocyclic scaffolds. mdpi.comresearchgate.netrsc.org These strategies often involve an initial cross-coupling reaction to introduce a suitably functionalized side chain, which then undergoes a ring-closing reaction to yield the final fused product. The synthesis of such complex molecular architectures is of significant interest for developing novel functional materials and biologically active compounds. mdpi.com

Development of Advanced Ligand Systems for Catalysis

Pyridine-based ligands are highly valued in coordination chemistry and catalysis due to their stability and tolerance for varied redox environments. mdpi.com The 2,6-disubstituted pyridine motif, in particular, is a cornerstone for designing tridentate "pincer" ligands and other multidentate chelating agents that can stabilize a wide range of transition metals. nih.gov

This compound is an ideal starting material for synthesizing asymmetric 2,6-disubstituted pyridine ligands. The synthetic strategy typically involves the selective transformation of the bromo group into another desired functional group capable of metal coordination. google.com For example, reacting 2,6-dibromopyridine (B144722) with an amine can yield a mono-substituted 2-bromo-6-aminopyridine derivative. georgiasouthern.edu This intermediate can then undergo further reactions to build more complex ligand structures. georgiasouthern.edu In the case of this compound, the bromo group can be replaced via nucleophilic substitution or cross-coupling to introduce functionalities like pyrazolyl, amino, or phosphino (B1201336) groups, resulting in asymmetric ligands where the oxane moiety provides one coordination site and the newly introduced group provides another. rsc.orgresearchgate.net

The presence of the oxane ring introduces an ether oxygen atom that can act as a donor site in conjunction with the pyridine nitrogen, forming a stable five- or six-membered chelate ring with a metal center. This N,O-bidentate chelation is a common motif in coordination chemistry that can pre-organize the binding pocket and enhance the stability of the resulting metal complex. researchgate.net The combination of a soft pyridine nitrogen donor and a hard ether oxygen donor allows these ligands to coordinate with a variety of metal ions. The coordination of metal ions with such functional groups can be influenced by factors like pH. researchgate.net The development of pyridyl-type chelators is particularly relevant for the coordination of copper, where the combination of nitrogen and oxygen donors proves effective. nih.gov The rigid backbone provided by the pyridine and oxane rings can enhance the chelate effect, leading to greater affinity for specific metal ions. researchgate.net

Ligands derived from this compound are expected to find broad applications in catalysis. Metal complexes featuring pyridine-based ligands are widely used in critical catalytic transformations. mdpi.com For example, Schiff base complexes derived from substituted pyridines are employed as catalysts for oxidation reactions and Claisen-Schmidt condensation. mdpi.comresearchgate.net Terpyridine-metal complexes, a well-known class of 2,6-disubstituted pyridine ligands, are effective catalysts for C-C bond-forming cross-coupling reactions. nih.gov

The specific ligands synthesized from this compound can be used to create catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituent at the 2-position, thereby influencing the activity and selectivity of the metal catalyst. These catalysts can be employed in homogeneous systems or immobilized on solid supports for heterogeneous catalysis, offering advantages in catalyst recovery and reuse. researchgate.net

Scaffolds for Extended Metal Atom Chains (EMACs) and Multimetallic Complexes

Extended Metal Atom Chains (EMACs) are novel molecular wires consisting of a linear arrangement of directly bonded metal atoms, supported by surrounding organic ligands. georgiasouthern.edu These structures are of great interest due to their unique electronic and magnetic properties, which arise from the direct metal-to-metal communication. georgiasouthern.edu The synthesis of stable EMACs is a considerable challenge, primarily due to the inherent weakness of many metal-metal bonds. georgiasouthern.edu The design of the supporting ligands is therefore crucial for stabilizing the linear metal chain. georgiasouthern.edu

The 2,6-disubstituted pyridine framework is a common and effective scaffold for the ligands used to construct EMACs. The nitrogen atom of the pyridine ring, along with donor atoms from the substituents at the 2- and 6-positions, can chelate to the metal ions, encapsulating and stabilizing the chain. While direct use of this compound in published EMAC literature is not prominent, its parent structure, 2,6-dibromopyridine, serves as a key starting material for a variety of ligands used in these applications. researchgate.net

For instance, ligands can be synthesized through the sequential substitution of the bromine atoms on the pyridine ring. Research has demonstrated the synthesis of 2,6-diaminopyridine (B39239) (DAm1) ligands from 2,6-dibromopyridine, which are designed to support EMACs. georgiasouthern.edu Similarly, derivatives like 2-Bromo-6-methylaminopyridine have been synthesized as precursors for more complex, scaffolded ligands intended to enhance the stability of EMACs. georgiasouthern.edu

The compound this compound can be envisioned as a valuable intermediate in a similar synthetic strategy. The bromo group at the 2-position allows for the introduction of an amino group or other coordinating moieties through cross-coupling reactions. The oxane group at the 6-position, with its oxygen atom, could also participate in metal coordination or be modified to introduce further functionality. The general synthetic utility of 2-bromopyridines in creating multimetallic complexes is well-established, making them versatile synthons for developing new ligands. researchgate.net

Table 1: Examples of 2,6-Disubstituted Pyridine Derivatives and Their Synthesis for Potential EMAC Ligands

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine (Am1) | 54.1% | georgiasouthern.edu |

| 2,6-Dibromopyridine | Methylamine | 2,6-Dimethylaminopyridine (DAm1) | 37.7% | georgiasouthern.edu |

| 2-Bromo-6-fluoropyridine | Various amines | 6-Substituted 2-bromopyridines | - | researchgate.net |

Contribution to Functional Materials and Molecular Devices

The development of functional materials and molecular devices often relies on the precise arrangement of molecules to achieve desired electronic, optical, or recognition properties. The structural and electronic characteristics of this compound make it a promising candidate for incorporation into such advanced materials.

Pyridine-based ligands are widely used in the construction of luminescent metal complexes and materials for optoelectronic applications. researchgate.net The pyridine ring can act as an "antenna" to absorb light energy and transfer it to a coordinated metal center, which then emits light of a specific wavelength. The substituents on the pyridine ring play a critical role in tuning the photophysical properties of these complexes.

Derivatives of 2-bromopyridine have been used to create complex iridium(III) compounds that exhibit luminescence. For example, a rollover iridacycle complex synthesized from 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine displayed a ligand-centered emission at 541 nm upon excitation at 385 nm. rsc.org This highlights how the functionalization of the 2-bromopyridine core can lead to materials with interesting photophysical properties.

Furthermore, ligands such as 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) have been shown to self-assemble with lanthanide ions like Europium(III) to form highly luminescent complexes. rsc.org The resulting metallogel exhibited strong red luminescence, demonstrating the potential of 2,6-disubstituted pyridines in creating soft, light-emitting materials. rsc.org The synthesis of such btp ligands often starts from precursors like 2,6-dibromopyridine, suggesting a potential pathway where this compound could be functionalized at the bromine position to create novel ligands for luminescent systems. The oxane substituent could further influence the solubility, processability, and solid-state packing of the resulting materials.

Table 2: Photophysical Properties of a Related Iridium(III) Complex

| Complex | Absorption Max (λabs) | Emission Max (λem) | Excitation Wavelength | Reference |

|---|---|---|---|---|

| cis-[Ir(κ²-C–N-L1)(κ²-N–N-L1)Cl₂] | 350 nm (π–π*) | 541 nm | 385 nm | rsc.org |

L1 = 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine

Potential in Molecular Recognition and Self-Assembly Processes

Molecular recognition and self-assembly are fundamental processes for creating complex, ordered structures from individual molecular components. These processes are driven by non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. The design of molecules with specific recognition sites is key to controlling the outcome of self-assembly.

The 2,6-disubstituted pyridine motif is a powerful tool in supramolecular chemistry. The two substituents can be designed to direct the assembly of larger structures. For instance, the use of 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands to form a healable, luminescent metallogel with europium(III) is a prime example of self-assembly directed by ligand design. rsc.org

The compound this compound offers several features that could be exploited in molecular recognition and self-assembly. The pyridine nitrogen and the oxygen atom of the oxane ring can act as hydrogen bond acceptors or metal coordination sites. The bromine atom provides a reactive handle for introducing other functional groups, such as those capable of hydrogen bonding or forming charge-transfer complexes. This allows for the programmed assembly of supramolecular architectures. By analogy, the synthesis of asymmetric pyridine-bridged ligands for catalysis demonstrates the utility of selectively functionalizing the 2- and 6-positions of a pyridine ring to create molecules with specific spatial arrangements and recognition capabilities. researchgate.net The oxane group in this compound adds a chiral, flexible, and polar element that could be used to induce specific packing arrangements or to recognize complementary guest molecules.

Theoretical and Computational Chemistry Studies on 2 Bromo 6 Oxan 3 Yl Pyridine

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 2-Bromo-6-(oxan-3-yl)pyridine, DFT studies are instrumental in elucidating reaction mechanisms, determining transition state geometries, and calculating reaction energetics.

Research on related 2-bromo-pyridine derivatives demonstrates the utility of DFT in understanding their chemical transformations. For instance, a combined experimental and theoretical DFT study on the C–Br bond activation of a 2-bromo-pyridine derivative by a Palladium(II) complex successfully elucidated the reaction mechanism. asianpubs.orgrsc.org Such studies typically calculate the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of a reaction. A computational investigation into the nucleophilic aromatic substitution reaction of 2-bromopyridine (B144113) with thiophenol highlighted the dual role of water as both a catalyst and a solvent, showing it lowers the transition state energy by forming hydrogen bonds. niscpr.res.in This type of analysis would be crucial for predicting the reactivity of the C-Br bond in this compound in various synthetic contexts, such as in widely used cross-coupling reactions. researchgate.net

DFT calculations can also provide insights into the thermodynamics of a reaction. For example, in a study of substituted pyridine-pyrazole derivatives, DFT was used to calculate properties like the heat of formation. electrochemsci.org The following table shows examples of calculated thermodynamic properties for a related compound, 2-Bromo-3-hydroxy-6-Methyl Pyridine (B92270), which illustrates the type of data obtainable from DFT calculations. jocpr.com

Table 1: Calculated Thermodynamic Properties for 2-Bromo-3-hydroxy-6-Methyl Pyridine at 298.15 K (Note: Data is for a related compound and serves as an illustration of the methodology.)

| Property | Value |

| Heat Capacity (cal/Mol-Kelvin) | 39.062 |

| Enthalpy (Kcal/Mol) | 6.786 |

| Entropy (cal/Mol-Kelvin) | 88.358 |

Source: Adapted from JOCPR, 2017. jocpr.com

These parameters are vital for understanding the stability and reactivity of the molecule under different thermal conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For this compound, these calculations can predict various electronic descriptors.

A key aspect of such studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. arabjchem.orgmdpi.com

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. jocpr.commdpi.com For this compound, an MEP map would show electron-rich regions (negative potential), likely around the nitrogen atom and the oxygen of the oxane ring, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential) would indicate sites prone to nucleophilic attack.

Studies on other substituted pyridines have demonstrated the power of these calculations. For example, DFT studies on novel pyridine derivatives synthesized via Suzuki cross-coupling reactions used FMO and MEP analyses to describe reaction pathways. mdpi.com Similarly, a quantum chemical study of 2-Bromo-3-hydroxy-6-methyl pyridine used HOMO-LUMO and MEP surfaces to explain the compound's reactive nature. jocpr.com The table below presents calculated electronic properties for this related molecule.

Table 2: Calculated Electronic Properties for 2-Bromo-3-hydroxy-6-Methyl Pyridine (Note: Data is for a related compound and serves as an illustration of the methodology.)

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.24524 | -6.673 |

| LUMO Energy | -0.06325 | -1.721 |

| Energy Gap | 0.18199 | 4.952 |

Source: Adapted from JOCPR, 2017. jocpr.com

Furthermore, quantum chemical methods have been benchmarked for their accuracy in predicting properties like the pKa of substituted pyridinium (B92312) ions, which is crucial for understanding their behavior in biological systems. acs.orgrdd.edu.iq

Conformational Analysis and Stereochemical Impact of the Oxan-3-yl Substituent

The three-dimensional structure of this compound, particularly the conformation of the flexible oxane ring and its orientation relative to the pyridine ring, is critical for its interactions with other molecules. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The oxane (tetrahydropyran) ring typically adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of substituents can influence its puckering and lead to other low-energy conformations like twist-boat forms. acs.orgresearchgate.net For this compound, the key conformational variables would be the chair conformation of the oxane ring and the dihedral angle describing the rotation around the C-C bond connecting the pyridine and oxane rings.

Computational methods like DFT can be used to calculate the relative energies of different conformers. The results of such an analysis for 1,3-dioxacycloheptane, a related seven-membered cyclic ether, are shown in the table below.

Table 3: Relative Energies of 1,3-Dioxacycloheptane Conformers (Note: Data is for a related compound and serves as an illustration of the methodology.)

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.00 |

| Chair | 2.50 |

| Boat | 3.50 |

Source: Adapted from Int J Quantum Chem, 2008. researchgate.net

This type of analysis for this compound would be essential for understanding its 3D structure and how it influences its properties and interactions.

Molecular Modeling for Ligand Design and Structure-Activity Relationship (SAR) Insights

In medicinal chemistry, this compound could serve as a scaffold for designing ligands that bind to biological targets like enzymes or receptors. Molecular modeling techniques are central to this process, enabling the study of interactions between the ligand and its target protein at an atomic level.

Molecular docking is a common technique used to predict the preferred binding orientation of a ligand to a target protein. This allows for the estimation of binding affinity and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). For instance, a study on pyridine derivatives as anticoagulants used molecular docking to target the active site of thrombin, finding a good correlation between computational energy scores and experimental coagulation data. nih.gov Another study on pyridine carbothioamide analogs used molecular modeling to understand their interactions with COX enzymes. tandfonline.com

These modeling studies are crucial for developing Structure-Activity Relationships (SAR). SAR studies aim to understand how changes in the chemical structure of a compound affect its biological activity. For this compound, SAR would involve exploring how modifications to the pyridine ring, the bromo substituent, or the oxane ring influence its binding to a specific target. For example, replacing the bromine with other halogens or functional groups could modulate binding affinity and selectivity. The oxane ring, often introduced to improve properties like solubility, could be modified to optimize interactions within a binding pocket.

In Silico Screening and Virtual Derivatization Studies

In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with a high probability of being active against a specific biological target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

If this compound were identified as a hit compound, in silico methods could be used to explore its potential. Virtual libraries of derivatives could be generated by computationally modifying the parent structure. For example, different substituents could be added to the pyridine or oxane rings, or the bromine atom could be replaced. These virtual derivatives would then be screened against a target protein using molecular docking and other computational tools.

Several studies have successfully used in silico screening for pyridine derivatives. One such study screened pyridinyl Schiff bases as potential inhibitors of dihydrofolate reductase (DHFR) for anticancer activity. asianpubs.org Another study designed and evaluated a library of pyridine-4-carbohydrazide derivatives, predicting their physicochemical properties and bioactivity profiles before synthesis. auctoresonline.org The table below shows the predicted Caco-2 cell permeability for some of these derivatives, illustrating the type of data generated in such studies.

Table 4: Predicted Caco-2 Permeability for Pyridine-4-Carbohydrazide Derivatives (Note: Data is for related compounds and serves as an illustration of the methodology.)

| Compound | Predicted LogPapp (cm/s) | Permeability |

| INH04 | > 0.90 | High |

| INH06 | > 0.90 | High |

| INH02 | < 0.90 | Low |

| INH03 | < 0.90 | Low |

Source: Adapted from Auctores, 2024. auctoresonline.org

Virtual derivatization of this compound, followed by in silico screening, would be a powerful strategy to explore its therapeutic potential and to design new analogs with improved activity and drug-like properties. nih.govmdpi.comrsc.org

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches and Sustainable Synthesis Development

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pyridine (B92270) derivatives. researchgate.net For compounds like 2-Bromo-6-(oxan-3-yl)pyridine, future research will likely prioritize the development of more sustainable synthetic routes.

Current trends in the synthesis of substituted pyridines involve one-pot multicomponent reactions, the use of environmentally friendly solvents, and catalyst-free or green catalyst-based methods. researchgate.netnih.gov Microwave-assisted organic synthesis, for instance, has been shown to be an efficient method for producing pyridine derivatives with high yields and short reaction times. nih.gov Another approach involves the use of heterogeneous catalysts, such as zinc phosphate, which can be easily recovered and reused, contributing to a more sustainable process. rsc.org Biocatalytic routes, starting from biomass-derived feedstocks, are also being explored for the synthesis of substituted pyridines and piperidines, offering a renewable alternative to traditional chemical synthesis. ukri.org

Future research in the sustainable synthesis of this compound could focus on:

Developing one-pot reactions that combine the formation of the pyridine ring and the introduction of the bromo and oxanyl substituents in a single, efficient step.

Exploring the use of greener solvents, such as water or ethanol/water mixtures, to replace hazardous organic solvents. researchgate.netrsc.org

Investigating novel, recyclable catalysts to improve the atom economy and reduce waste in the synthesis process.

Unexplored Reactivity Pathways and Selective Functionalization

The bromine atom on the pyridine ring of this compound is a key functional group that allows for a variety of subsequent chemical transformations. The reactivity of bromopyridines is well-established, and they are versatile synthons in organic synthesis. rsc.orgnih.gov The bromine can be readily displaced or used in cross-coupling reactions to introduce new functional groups.

A significant area of ongoing research is the selective functionalization of bromopyridines. For instance, base-catalyzed aryl halide isomerization has been shown to enable the selective substitution of 3-bromopyridines at the 4-position, a process that proceeds through a pyridyne intermediate. rsc.orgrsc.org This type of selective functionalization is crucial for creating complex molecules with precise substitution patterns.

For this compound, future research could explore:

The selective functionalization at different positions of the pyridine ring, potentially leveraging the directing effects of the existing bromo and oxanyl groups.

The development of novel cross-coupling reactions to introduce a wide range of substituents, including alkyl, aryl, and amino groups.

The investigation of domino reactions that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to the rapid construction of complex molecular architectures. mdpi.com

Novel Catalytic Systems Utilizing this compound Ligands

Pyridine-based ligands are widely used in coordination chemistry and homogeneous catalysis due to their stability and ability to tune the electronic and steric properties of metal centers. researchgate.netnih.gov The nitrogen atom of the pyridine ring can coordinate to a metal, and the substituents on the ring can influence the catalytic activity and selectivity.

While this compound itself is not a traditional ligand, it can be a precursor for the synthesis of novel ligands. The bromine atom can be replaced by a coordinating group, or the oxane ring can be modified to include donor atoms. The development of new ligands is crucial for advancing the field of catalysis. For example, pyridine-based ligands have been used in copper-catalyzed C-N cross-coupling reactions and in ruthenium-catalyzed asymmetric reactions. nih.govtandfonline.com The use of achiral pyridine ligands in combination with a chiral catalyst has also been shown to be an effective strategy for achieving high enantioselectivity. bohrium.com

Future research in this area could involve:

The synthesis of new chiral and achiral ligands derived from this compound.

The application of these new ligands in a variety of catalytic transformations, such as C-H activation, cross-coupling reactions, and asymmetric catalysis.

The development of catalytic systems that are more active, selective, and stable, enabling the synthesis of valuable chemical products with greater efficiency.

Advanced Material Applications and Device Integration

Pyridine derivatives are important building blocks for functional materials due to their electronic properties and ability to self-assemble. mdpi.com Bromopyridine derivatives, in particular, have been used in the synthesis of liquid crystals, nonlinear optical materials, and blue light-emitting chromophores. acs.org The extended conjugation in molecules derived from bromopyridines makes them attractive for applications in organic electronics. rsc.org

The incorporation of the oxane group in this compound could impart specific properties to materials derived from it, such as improved solubility or modified packing in the solid state. The bromine atom serves as a handle for further functionalization to create more complex and functional molecules. For example, some pyridine derivatives are being investigated for their potential use in organic electronics as conducting or semiconducting materials. ontosight.ai

Future research into the material applications of this compound could include:

The synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The development of new liquid crystalline materials with tunable properties.

The exploration of its use in the creation of porous organic polymers for applications such as gas storage and separation. rsc.org

Synergistic Experimental and Computational Research Paradigms

The combination of experimental and computational methods is a powerful approach for understanding and predicting the properties and reactivity of chemical compounds. rsc.org Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. scispace.comeurjchem.com

In the context of this compound, computational studies could be used to:

Predict its reactivity in various chemical reactions and guide the design of new synthetic routes.

Understand the mechanism of catalytic reactions involving ligands derived from this compound.

Design new materials with desired electronic and optical properties.

A synergistic approach, where experimental results are used to validate and refine computational models, and computational predictions are used to guide experimental work, will be crucial for accelerating research and development related to this compound. This integrated strategy has been successfully applied to study the corrosion inhibition properties of pyridine derivatives and to investigate the CO2 capture capabilities of porous organic polymers. rsc.orgnih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-6-iodopyridine | PdCl₂(dppf) | Toluene-EtOH | 120 | 75–85 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments. The oxan-3-yl group shows distinct multiplet signals at δ 3.5–4.0 ppm (¹H) and δ 60–70 ppm (¹³C) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 256.03) .

- IR Spectroscopy : Identify C–Br stretching (~600 cm⁻¹) and ether C–O–C (~1100 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects of the oxan-3-yl group using SHELXL for refinement .

Advanced: How does steric hindrance from the oxan-3-yl group influence cross-coupling efficiency, and how can this be mitigated?

Answer:

The oxan-3-yl group introduces steric bulk, slowing transmetalation in Suzuki reactions. Mitigation strategies:

- Ligand design : Bulky ligands like SPhos enhance catalyst turnover by stabilizing intermediates .

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to improve reactant mobility .

- Microwave irradiation : Accelerate reaction kinetics, reducing side-product formation .

Contradictions in yield data (e.g., 60% vs. 85%) may arise from varying oxan-3-yl boronic acid purity, necessitating pre-reaction HPLC analysis .

Advanced: How can researchers resolve contradictory crystallographic data for this compound’s conformational isomers?

Answer:

Contradictions often arise from pseudosymmetry or disordered solvent. Steps include:

- Data collection : Use high-resolution (<1.0 Å) synchrotron data to reduce noise .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

- Computational validation : Compare experimental structures with DFT-optimized conformers (e.g., Gaussian 16) .

Example: A 2024 study resolved axial vs. equatorial oxan-3-yl orientations using Hirshfeld surface analysis .

Basic: What are the typical reactivity profiles of this compound in substitution reactions?

Answer:

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

- Nucleophiles : Amines (e.g., NH₃/EtOH, 80°C) or thiols (NaSH/DMF, 100°C) .

- Catalysis : CuI/1,10-phenanthroline accelerates reactions with aryl Grignard reagents .

- Limitations : Electron-withdrawing oxan-3-yl group deactivates the ring, requiring harsh conditions for non-activated nucleophiles .

Advanced: What mechanistic insights explain unexpected byproducts in thermal decomposition studies?

Answer:

At elevated temps (>150°C), decomposition pathways include:

- Carbene formation : Pyridylcarbene intermediates from N₂ expulsion (observed in triazolopyridine analogs) .

- Cyclopropanation : Carbenes react with alkenes, forming cyclopropane derivatives (e.g., 2-bromo-6-vinylpyridine) .

- Mitigation : Stabilize intermediates using radical scavengers (e.g., BHT) or lower reaction temps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.